NCC-149

Epigenetics HDAC8 enzymology Probe comparison

Pan-HDAC inhibitors confound HDAC8 mechanistic studies by potently engaging HDAC1/2/6 at nanomolar concentrations. NCC-149 (CAS 1316652-41-1) resolves this: IC50 70 nM against HDAC8 with ≥340-fold selectivity over all other isoforms. • 543-fold over HDAC1, >1429-fold over HDAC2 - H3K9 acetylation unchanged at active concentrations • Validated in P19 cells: 5 μM reduces NeuN; 2.5-5 μM induces G2/M arrest • ≥96% (HPLC) purity; triazole scaffold supports PROTAC degrader development

Molecular Formula C16H14N4O2S
Molecular Weight 326.4 g/mol
CAS No. 1316652-41-1
Cat. No. B609493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCC-149
CAS1316652-41-1
SynonymsNCC-149;  NCC 149;  NCC149.
Molecular FormulaC16H14N4O2S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO
InChIInChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21)
InChIKeyDORPIZJGSLWDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NCC-149 (CAS 1316652-41-1): HDAC8-Selective Epigenetic Probe with Defined Subtype Specificity


NCC-149 (N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide) is a triazole-based histone deacetylase (HDAC) inhibitor discovered via click chemistry screening of a 151-member compound library [1]. It functions as a potent and selective inhibitor of HDAC8, a class I zinc-dependent HDAC isoform implicated in T-cell lymphoma progression, neuroblastoma tumorigenesis, and neural differentiation regulation [2]. With an in vitro enzymatic IC50 of 70 nM against HDAC8, NCC-149 exhibits high selectivity over major HDAC family members (HDAC1 IC50 = 38 μM; HDAC2 >100 μM; HDAC4 IC50 = 44 μM; HDAC6 IC50 = 2.4 μM), establishing a >340-fold window between HDAC8 inhibition and activity at the next most sensitive isoform . The compound contains a benzohydroxamic acid zinc-binding group tethered via a 1,2,3-triazole linker to a phenylthiomethyl substituent, a structural scaffold that has enabled the development of derivative series with enhanced selectivity profiles [1]. NCC-149 is supplied as a research-use-only biochemical tool for epigenetic investigation, with commercially available purity of ≥96% (HPLC) and molecular weight of 326.37 Da [2].

Why NCC-149 Cannot Be Interchanged with Broader-Spectrum HDAC Inhibitors or Alternative HDAC8 Probes


Generic substitution of NCC-149 with pan-HDAC inhibitors (e.g., vorinostat/SAHA, trichostatin A) or alternative HDAC8-targeting probes introduces uncontrolled experimental variables that compromise mechanistic interpretation. Pan-HDAC inhibitors potently engage HDAC1, HDAC2, HDAC3, and HDAC6 at nanomolar concentrations, triggering widespread histone hyperacetylation, α-tubulin acetylation, and transcriptional perturbations that obscure HDAC8-specific contributions [1]. Conversely, the alternative HDAC8 inhibitor PCI-34051 exhibits approximately sevenfold greater biochemical potency (IC50 = 10 nM) and a divergent selectivity fingerprint (∼200-fold over HDAC1/6; ∼1000-fold over HDAC2/3/10) that produces different cellular phenotypic outcomes [2]. Substituting one HDAC8 probe for another without adjusting experimental parameters therefore risks non-equivalent target engagement and off-target isoform inhibition at concentrations required for cellular activity. NCC-149 occupies a distinct selectivity-efficiency niche: its moderate HDAC8 potency is counterbalanced by a wide isoform-selectivity margin (≥340-fold) that minimizes confounding HDAC6-mediated tubulin acetylation and HDAC1/2-mediated histone H3K9 acetylation at active concentrations, enabling cleaner attribution of observed biological effects to HDAC8 catalytic inhibition .

NCC-149 Quantitative Differentiation: Head-to-Head Evidence Against Closest HDAC8 Probes


HDAC8 Enzymatic Potency Comparison: NCC-149 vs. PCI-34051

NCC-149 inhibits recombinant HDAC8 with an in vitro IC50 of 70 nM, which is approximately sevenfold less potent than the alternative HDAC8-selective probe PCI-34051 (IC50 = 10 nM) [1]. This potency differential is biochemically significant and dictates distinct experimental concentration ranges: achieving comparable target engagement with NCC-149 requires approximately 7× higher compound concentration than PCI-34051 under identical assay conditions. Researchers selecting between these probes must account for this potency gap when designing dose-response studies, as compound concentrations that saturate HDAC8 with PCI-34051 (e.g., 100 nM) yield sub-maximal inhibition with NCC-149. The difference arises from structural features of the respective zinc-binding pharmacophores—NCC-149 employs a benzohydroxamic acid linked via a 1,2,3-triazole spacer, whereas PCI-34051 utilizes an indole-based hydroxamic acid scaffold with distinct active-site interactions [2].

Epigenetics HDAC8 enzymology Probe comparison

HDAC Isoform Selectivity Profile: NCC-149 vs. Broad-Spectrum Inhibitors

NCC-149 exhibits a distinct isoform selectivity profile characterized by a wide therapeutic window between HDAC8 inhibition (IC50 = 70 nM) and activity at other major HDAC isoforms: HDAC1 IC50 = 38 μM (543-fold selectivity), HDAC2 >100 μM (>1429-fold selectivity), HDAC4 IC50 = 44 μM (629-fold selectivity), and HDAC6 IC50 = 2.4 μM (34-fold selectivity) . This profile contrasts sharply with pan-HDAC inhibitors such as vorinostat (SAHA), which inhibits HDAC1, HDAC2, HDAC3, and HDAC6 at nanomolar concentrations (IC50 values ranging from 10-100 nM across isoforms), and with the HDAC8-selective probe PCI-34051, which reports >200-fold selectivity over HDAC1/6 and >1000-fold over HDAC2/3/10 but with different absolute potency thresholds [1]. The 34-fold window over HDAC6 is particularly relevant because HDAC6 mediates α-tubulin deacetylation, a biomarker commonly used to assess HDAC6 engagement. At NCC-149 concentrations producing near-complete HDAC8 inhibition (e.g., 1 μM), residual HDAC6 inhibition is measurable (~29% at 1 μM based on IC50 ratio) [2], whereas at equivalent functional concentrations, PCI-34051 may exhibit lower HDAC6 engagement due to its larger reported selectivity margin.

Epigenetics Isoform selectivity Off-target profiling

NCC-149 as Preferred HDAC8 Ligand for PROTAC Development: Structural Enabling Evidence

NCC-149 has been explicitly selected as the HDAC8-recruiting ligand in the development of HDAC8-targeting PROTACs (proteolysis targeting chimeras) due to its established synthetic accessibility via click chemistry and its well-characterized binding mode [1]. The compound's triazole scaffold was derived from a 151-member library using a click chemistry approach, a synthetic strategy that enables modular derivatization for linker attachment points without disrupting the critical benzohydroxamic acid zinc-binding pharmacophore [2]. In the PROTAC design context, NCC-149 served as the HDAC8-binding warhead conjugated to cereblon E3 ligase ligands, enabling the development of selective HDAC8 degraders with demonstrated anti-neuroblastoma activity [1]. This contrasts with alternative HDAC8 inhibitors such as PCI-34051, whose indole-hydroxamic acid scaffold lacks the built-in modular synthetic handles (triazole moiety amenable to further click conjugation) that make NCC-149 particularly suited for bifunctional degrader construction. The crystal structure of NCC-149 bound to Schistosoma mansoni HDAC8 (PDB: 6HRQ) confirms the solvent-exposed orientation of the phenylthiomethyl group, providing a validated vector for linker attachment without disrupting target engagement [3].

PROTAC Targeted protein degradation Chemical biology

Cellular Biomarker Validation: NCC-149 Dose-Dependent Cohesin Acetylation Without H3K9 or α-Tubulin Interference

In HeLa cell-based assays, NCC-149 induces dose-dependent accumulation of acetylated cohesin (an established HDAC8 substrate), confirming cellular target engagement of HDAC8, while simultaneously failing to increase acetylation of histone H3K9 (HDAC1/2 substrate) [1]. This cellular selectivity fingerprint differentiates NCC-149 from pan-HDAC inhibitors that potently increase H3K9 acetylation at nanomolar concentrations, and from HDAC6-selective inhibitors that induce robust α-tubulin hyperacetylation. Notably, the original NCC-149 molecule does exhibit measurable α-tubulin acetylation at higher concentrations, consistent with its 34-fold selectivity margin over HDAC6. However, a subsequently identified NCC149 derivative compound demonstrated enhanced cellular selectivity by eliminating α-tubulin acetylation entirely while preserving cohesin acetylation induction, providing a comparative benchmark that contextualizes NCC-149's cellular selectivity window [1]. This derivative suppressed T-cell lymphoma cell growth more potently than NCC-149 itself, underscoring the functional relevance of further reducing residual HDAC6 engagement [2]. Researchers using NCC-149 must therefore interpret α-tubulin acetylation readouts with caution at concentrations exceeding approximately 1-2 μM.

Cellular target engagement Biomarker validation Epigenetics

NCC-149 Optimal Application Scenarios: Where This HDAC8 Probe Delivers Quantifiable Research Value


Neural Differentiation Studies Requiring HDAC8-Specific Phenotypic Interrogation

NCC-149 is optimized for investigating HDAC8-mediated regulation of neural differentiation without confounding contributions from HDAC1, HDAC2, or HDAC6 inhibition. In P19 embryonal carcinoma cells, NCC-149 (5 μM, 3 days) reduces NeuN (neuronal nuclear antigen) expression levels and (0-40 μM, 4 days) decreases embryoid body size in a dose-dependent manner, establishing a quantifiable HDAC8-dependent differentiation phenotype [1]. The compound's 543-fold selectivity over HDAC1 and >1429-fold over HDAC2 ensures that histone H3K9 acetylation remains unchanged at active concentrations , enabling unambiguous attribution of observed effects to HDAC8 catalytic inhibition rather than class I HDAC pan-inhibition. Recommended working concentration: 2.5-5 μM for cell cycle analysis (G2/M arrest phenotype) and 5 μM for differentiation marker assessment [2].

HDAC8 PROTAC Development and Targeted Protein Degradation Platform Validation

NCC-149 serves as the structurally validated HDAC8-recruiting warhead of choice for developing HDAC8-targeting PROTACs. Its click-chemistry-derived triazole scaffold provides a built-in modular handle for linker conjugation, while the solvent-exposed phenylthiomethyl group (confirmed by PDB: 6HRQ crystal structure) offers a validated vector for attaching E3 ligase ligands without disrupting zinc-binding group engagement [1]. Researchers should reference NCC-149 as the benchmark HDAC8 ligand when designing and characterizing novel HDAC8 degraders, using NCC-149 itself as the non-degrading inhibitor control to discriminate between catalytic inhibition and degradation-mediated phenotypes . The published HDAC8 PROTAC based on NCC-149 demonstrated selective degradation and anti-neuroblastoma activity, providing a directly comparable reference dataset for newly developed degraders [2].

T-Cell Lymphoma Epigenetic Target Validation with Defined Selectivity Constraints

HDAC8 is implicated in T-cell lymphoma tumorigenesis, and NCC-149 provides a tool for probing HDAC8-specific contributions to lymphoma cell proliferation while maintaining a measurable selectivity window over other HDACs. The compound's 34-fold selectivity over HDAC6 defines the upper concentration limit (~2 μM) for experiments requiring clean HDAC8 attribution; beyond this threshold, residual HDAC6 inhibition begins to confound α-tubulin acetylation readouts [1]. Researchers comparing NCC-149 to the more selective NCC149 derivative series (which eliminated α-tubulin acetylation entirely and achieved superior T-cell lymphoma growth suppression) can use NCC-149 as the reference baseline to quantify the functional impact of residual HDAC6 engagement . This baseline comparison enables statistical powering of experiments designed to distinguish HDAC8-mediated from HDAC6-mediated anti-proliferative effects [2].

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